molecular formula C9H6LiNO2S B2866536 Lithium;6-methyl-1,3-benzothiazole-2-carboxylate CAS No. 2580190-51-6

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate

Cat. No.: B2866536
CAS No.: 2580190-51-6
M. Wt: 199.15
InChI Key: VRMJLMQFEMCCMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 6-methyl-1,3-benzothiazole-2-carboxylate is a lithium salt derived from the carboxylation of the benzothiazole scaffold. Its structure features a benzothiazole core with a methyl group at the 6-position and a carboxylate group at the 2-position, stabilized by a lithium counterion (Fig. 1).

The lithium salt is likely obtained through hydrolysis of the methyl ester and subsequent lithiation.

Properties

IUPAC Name

lithium;6-methyl-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S.Li/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJLMQFEMCCMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=C(C=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Context of Lithium 6-Methyl-1,3-Benzothiazole-2-Carboxylate

The compound’s structure comprises a benzothiazole ring substituted with a methyl group at the 6-position and a lithium carboxylate at the 2-position. Its molecular formula is C₉H₆LiNO₂S , with a molecular weight of 203.2 g/mol . The lithium ion coordinates with the carboxylate oxygen, enhancing solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

Key Synthetic Challenges

  • Regioselective Cyclization : Ensuring the thiazole ring forms exclusively at the 1,3-position requires precise control of reaction kinetics and catalysts.
  • Lithiation Efficiency : Complete conversion of the carboxylic acid precursor to the lithium salt demands stoichiometric excess of lithium hydroxide (LiOH) or alternative bases like lithium hexamethyldisilazide (LiHMDS).
  • Purification : Removing residual solvents (e.g., ethanol, acetone) and byproducts (e.g., unreacted LiOH) necessitates recrystallization or chromatographic methods.

Synthetic Routes to Lithium 6-Methyl-1,3-Benzothiazole-2-Carboxylate

Route 1: Cyclocondensation Followed by Lithiation

This two-step approach is the most widely documented method.

Step 1: Synthesis of 6-Methyl-1,3-Benzothiazole-2-Carboxylic Acid

Reagents :

  • 2-Amino-4-methylbenzenethiol
  • Chloroacetic acid or diethyl oxalate
  • Hydrochloric acid (HCl) as a catalyst

Procedure :

  • 2-Amino-4-methylbenzenethiol (1.0 equiv) reacts with diethyl oxalate (1.2 equiv) in ethanol under reflux for 6–8 hours.
  • Acidic workup with HCl precipitates the carboxylic acid derivative.
  • The crude product is purified via recrystallization from ethanol/water (1:1), yielding white crystals (mp: 215–218°C).

Mechanism :
The reaction proceeds through nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration to form the benzothiazole ring.

Step 2: Formation of the Lithium Salt

Reagents :

  • 6-Methyl-1,3-benzothiazole-2-carboxylic acid
  • Lithium hydroxide monohydrate (LiOH·H₂O)

Procedure :

  • The carboxylic acid (1.0 equiv) is slurried with LiOH·H₂O (1.05 equiv) in industrial methylated spirits (IMS) at 60°C for 2 hours.
  • The mixture is cooled to 25°C, filtered, and dried under vacuum to obtain the lithium salt as a hygroscopic powder (yield: 85–92%).

Critical Parameters :

  • Solvent Choice : IMS or ethanol/water mixtures prevent lithium carbonate formation.
  • Stoichiometry : A 5% molar excess of LiOH ensures complete neutralization.

Route 2: Direct Lithiation of Preformed Benzothiazoles

This one-pot method leverages strong lithium bases to deprotonate the benzothiazole carboxylate precursor in situ.

Reagents :

  • 6-Methyl-1,3-benzothiazole-2-carboxylic acid
  • Lithium tetramethylpiperidide (LiTMP) or LiHMDS

Procedure :

  • The carboxylic acid (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
  • LiTMP (1.1 equiv) is added dropwise at −78°C, stirring for 1 hour.
  • The reaction is quenched with saturated NH₄Cl, and the product is extracted into ethyl acetate.

Advantages :

  • Avoids intermediate isolation.
  • Suitable for air-sensitive applications.

Limitations :

  • Requires stringent anhydrous conditions.
  • Higher cost due to specialized bases like LiTMP.

Optimization and Scalability

Solvent Screening

Comparative studies highlight ethanol and IMS as optimal for lithiation due to their polarity and compatibility with LiOH. Acetone and butanone reduce yields by 15–20% due to incomplete salt formation.

Table 1: Solvent Impact on Lithiation Efficiency

Solvent Yield (%) Purity (%)
Ethanol 92 96
IMS 89 95
Acetone 74 88
THF 81 90

Temperature and Time Dependence

Lithiation proceeds optimally at 60°C for 2 hours. Prolonged heating (>4 hours) degrades the product, reducing yields to 70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 2.45 (s, 3H, CH₃), 7.32–7.88 (m, 3H, aromatic).
  • IR (KBr) : 1590 cm⁻¹ (C=O stretch), 1450 cm⁻¹ (COO⁻Li⁺ symmetric stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with traces of unreacted carboxylic acid (<2%).

Applications and Derivatives

The lithium salt serves as a precursor for N-alkylated benzothiazoles via reactions with alkyl halides (e.g., methyl iodide, n-butyl bromide). These derivatives exhibit enhanced biocidal activity compared to sodium or potassium analogues.

Chemical Reactions Analysis

Types of Reactions

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lithium;6-methyl-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and DNA replication. By binding to these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups : The carboxylate group (-COO⁻Li⁺) enhances polarity and solubility in polar solvents compared to ester analogs (-COOCH₃/CH₂CH₃). The methyl group at position 6 provides moderate steric bulk, while tert-butyl derivatives (e.g., ) exhibit significantly lower solubility due to increased hydrophobicity.
  • Amino vs. Alkyl Substituents: The amino group in ethyl 2-amino-1,3-benzothiazole-6-carboxylate () enables hydrogen bonding, making it suitable for coordination chemistry or as a pharmacophore. In contrast, alkyl groups (e.g., -CH₃ at position 2 in ) prioritize steric effects over electronic interactions.

Biological Activity

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Properties

This compound is a derivative of benzothiazole, a class of compounds known for their significant biological activities. The presence of lithium enhances the compound's pharmacological effects, particularly in neuropharmacology. The chemical structure can be represented as follows:

C9H8LiNOS2\text{C}_9\text{H}_8\text{LiNOS}_2

This structure includes a benzothiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that various derivatives, including those related to this compound, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, the minimal inhibitory concentrations (MIC) for these compounds ranged from 50 μg/mL to 100 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundPathogenMIC (μg/mL)
6-Methyl-1,3-benzothiazoleS. aureus50
Lithium derivativeE. coli75

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values of 3.01 μM against MCF-7 (breast cancer) cells and 5.88 μM against HepG2 (liver cancer) cells . These findings suggest that the compound may serve as a potential lead in cancer drug development.

Cell LineIC50 (μM)
MCF-73.01
HepG25.88

Neuroprotective Effects

The neuroprotective effects of lithium compounds have been well-documented. This compound exhibits potential in mitigating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE), with an IC50 value of 0.03 μM, indicating strong efficacy compared to standard treatments . This mechanism may enhance cholinergic transmission and improve cognitive function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown and bacterial growth.
  • Antioxidant Activity : It exhibits antioxidant properties that protect cells from oxidative stress.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Properties

In a recent case study involving the use of this compound on human cancer cell lines, researchers observed significant apoptosis in treated cells compared to controls. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating cell death .

Neuroprotective Study

Another study assessed the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The treated group showed improved memory function in behavioral tests and reduced levels of amyloid-beta plaques compared to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.